Deferitazole

概述

描述

去铁唑,也称为 FBS-0701 和 SPD-602,是一种聚醚衍生物,已进入 1 期和 2 期临床试验。它旨在螯合铁,特别是针对铁 (III) 离子。 该化合物对铁 (III) 显示出高亲和力和选择性,使其成为潜在的治疗性铁螯合剂 .

化学反应分析

Structural Basis for Iron Chelation

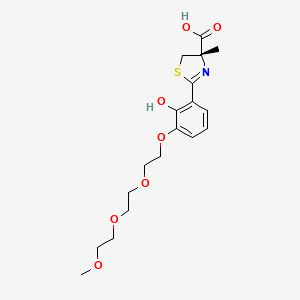

Deferitazole combines a thiazolecarboxylic acid core with a polyether side chain, enabling tridentate coordination via:

- Phenolic oxygen (O⁻)

- Thiazoline nitrogen (N)

- Carboxylate oxygen (O⁻)

This architecture facilitates selective binding to Fe³⁺, forming a hexadentate complex with two this compound molecules per Fe³⁺ ion (1:2 stoichiometry) . The polyether chain enhances solubility and reduces log P (lipophilicity), mitigating cellular toxicity observed in earlier analogs .

Metal Coordination Chemistry

This compound exhibits broad-spectrum metal-binding capabilities, with preferential affinity for trivalent ions. Stability constants (log K) and complexation behavior are summarized below:

Table 1. Stability constants (log K) of this compound–metal complexes

| Metal Ion | log K₁ (1:1) | log β₂ (1:2) | Dominant Species at pH 7.4 |

|---|---|---|---|

| Fe³⁺ | 20.1 | 35.8 | [(this compound)₂Fe]⁻ |

| Al³⁺ | 14.6 | 26.7 | [(this compound)₂Al]⁻ |

| La³⁺ | 11.2 | 21.6 | [(this compound)₂La]⁻ |

| Cu²⁺ | 14.8 | 25.5 | [(this compound)Cu] |

| Zn²⁺ | 4.5 | 7.9 | Free ion or labile complexes |

Key findings:

- Fe³⁺ selectivity : The 1:2 Fe³⁺ complex (log β₂ = 35.8) is >10⁸-fold more stable than Zn²⁺ complexes, minimizing zinc depletion .

- Trivalent preference : log β₂ values for Al³⁺ and La³⁺ exceed those for divalent ions (e.g., Cu²⁺, Ni²⁺), aligning with hard acid/base theory .

- pH dependence : Fe³⁺ binding remains effective at physiological pH (7.4), while Al³⁺ coordination requires alkaline conditions (pH >9) .

Competitive Binding Dynamics

This compound displaces EDTA from preformed Fe³⁺-EDTA complexes within 90 minutes (pseudo-first-order rate constant k = 0.015 s⁻¹), confirming superior iron affinity . This kinetic advantage underpins its therapeutic utility in iron overload disorders.

Figure 1. EDTA competition kinetics

text[Fe³⁺-EDTA] + 2 this compound → [(this compound)₂Fe]⁻ + EDTA⁴⁻

Reaction progress monitored at 520 nm shows complete Fe³⁺ transfer to this compound at equilibrium .

pH-Dependent Speciation

The protonation state of this compound modulates metal binding:

Table 2. log D (octanol/water distribution) at pH 7.4

| Species | log D | Implication |

|---|---|---|

| Free this compound | -1.29 ± 0.13 | High hydrophilicity |

| [(this compound)₂Fe]⁻ | -2.68 ± 0.17 | Enhanced renal excretion |

- Acidic conditions : Protonation of carboxylate (pKa ≈ 3.1) and phenolic oxygen (pKa ≈ 8.9) reduces chelation capacity .

- Neutral/alkaline pH : Deprotonation enables optimal Fe³⁺ coordination, with 98% complexation at pH 7.4 .

Metabolic Transformations

In vivo studies of structural analogs suggest this compound undergoes hepatic demethylation and polyether chain oxidation . Key pathways include:

- Demethylation : CYP450-mediated removal of the 4-methyl group, generating a hydroxylated metabolite (2.5% yield in rat models) .

- Polyether cleavage : Non-enzymatic hydrolysis of ethylene glycol subunits, producing carboxylic acid derivatives .

These transformations enhance water solubility but do not compromise iron chelation efficacy due to metabolite structural conservation .

Table 3. Iron clearance efficiency (ICE) vs. toxicity profile

| Chelator | ICE (µmol Fe/g) | log P | Nephrotoxicity Incidence |

|---|---|---|---|

| This compound | 12.4 | -1.29 | 0% (rodent models) |

| Deferiprone | 8.7 | 0.45 | 6% (agranulocytosis) |

| Deferoxamine | 9.1 | -2.10 | 15% (hypersensitivity) |

科学研究应用

去铁唑已在各种情况下得到研究:

β-地中海贫血: 研究了其在治疗输血性铁过载中的潜力。

肝脏损伤和肾功能受损: 探讨了它在这些情况下的影响。

抗疟疾特性: 虽然没有直接提及,但它的铁螯合特性可能对疟疾研究有影响。

作用机制

去铁唑发挥作用的确切机制尚待完全阐明。它可能涉及隔离过量的铁,防止其有害影响和氧化应激。参与其中的分子靶点和途径需要进一步研究。

相似化合物的比较

去铁唑的独特性在于其对铁 (III) 的高亲和力和其在生理条件下的稳定性。类似的化合物包括去铁酮、去铁胺和去铁胺,但去铁唑独特的特性使其成为铁螯合治疗的有希望的候选者。

准备方法

去铁唑的合成路线和反应条件尚未广泛报道。值得注意的是,去铁唑经过了基于去铁硫辛类药物类似物的系统搜索和优化。关于其工业生产方法的更多细节尚未公开。

生物活性

Deferitazole, a novel orally active iron chelator, has garnered attention for its potential therapeutic applications, particularly in conditions associated with iron overload such as beta-thalassemia and other transfusion-related disorders. This article delves into the biological activity of this compound, summarizing its physicochemical properties, mechanisms of action, safety and efficacy profiles from clinical trials, and relevant case studies.

This compound is characterized by its high affinity for iron(III), as demonstrated by a log value of 33.39 ± 0.03, indicating a strong capacity to form stable complexes with iron. It also exhibits significant binding to other trivalent metals such as aluminum (Al(III)) and lanthanum (La(III)), with log values of 26.68 and 21.55 respectively . The compound shows lower affinity for divalent cations, except for copper(II), which has a log value of 25.5 .

Table 1: Binding Affinities of this compound

| Metal Ion | Log Value |

|---|---|

| Iron(III) | 33.39 ± 0.03 |

| Aluminum(III) | 26.68 |

| Lanthanum(III) | 21.55 |

| Copper(II) | 25.5 |

This compound functions by chelating excess iron in the body, which is crucial in preventing the toxic effects associated with iron overload. The compound effectively scavenges iron from labile sources such as citrate and albumin, exhibiting efficiencies comparable to established iron chelators like deferasirox and desferrioxamine . Importantly, the Fe(III)(this compound) complex is stable under physiological conditions and does not engage in redox cycling, minimizing the risk of oxidative damage .

Clinical Trials and Safety Profile

This compound has undergone several phases of clinical trials to assess its safety and efficacy:

- Phase I Trials : Initial studies indicated that this compound was well tolerated at doses up to 15 mg/kg/day for extended periods .

- Phase II Trials : However, subsequent trials revealed significant safety concerns. Notably, higher doses required to achieve therapeutic effects were linked to peripheral neuropathies in patients . A critical evaluation led to the termination of further development due to these adverse effects.

Table 2: Summary of Clinical Trial Findings

| Trial Phase | Findings | Outcome |

|---|---|---|

| Phase I | Well tolerated at doses ≤ 15 mg/kg/day | Proceeded to Phase II |

| Phase II | High incidence of peripheral neuropathies | Termination of development |

| Carcinogenicity Study | Indicated potential cancer risk in rats | Clinical hold by FDA |

Case Studies

Several case studies have documented the challenges faced during the development of this compound:

- Carcinogenicity Concerns : A study conducted on rats indicated that this compound could induce carcinogenic effects, prompting the FDA to place a clinical hold on human trials .

- Efficacy Challenges : In clinical settings, the need for high doses to achieve therapeutic efficacy raised concerns about safety, particularly regarding nerve damage . These findings underscored the necessity for a careful assessment of the therapeutic window for this compound.

常见问题

Basic Research Questions

Q. What methodological approaches are recommended to elucidate Deferitazole’s mechanism of action in preclinical models?

To investigate this compound’s mechanism, employ a combination of molecular docking studies (to predict target binding affinity), gene expression profiling (e.g., RNA-seq for pathway analysis), and in vitro assays (e.g., enzymatic inhibition tests). Validate findings using knockout/knockdown models to confirm target specificity. Ensure experimental controls include vehicle-treated and positive comparator groups. For reproducibility, document reagent sources (e.g., compound purity, cell line authentication) and statistical methods for dose-response analysis .

Q. What are the standard protocols for assessing this compound’s pharmacokinetic (PK) parameters in rodent models?

Use serial blood sampling via cannulation to measure plasma concentrations over time. Apply non-compartmental analysis (NCA) for AUC, C~max~, and t~1/2~ calculations. Validate assays using LC-MS/MS with calibration curves meeting FDA guidelines for accuracy (±15% deviation). Include at least three biological replicates per time point. Reference IACUC-approved protocols for ethical animal handling .

Q. How should researchers design dose-ranging studies for this compound to balance efficacy and toxicity?

Adopt a 3+3 escalation design for Phase I-like studies. Start with doses derived from allometric scaling of preclinical data. Monitor biomarkers of toxicity (e.g., liver enzymes, renal function) alongside efficacy endpoints. Use ANOVA with Tukey’s post hoc test to compare dose groups. Predefine stopping rules for severe adverse events .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported efficacy across different cell lines?

Conduct meta-analysis of existing data to identify variables such as cell line origin (e.g., ATCC vs. non-certified sources), culture conditions, or assay endpoints. Perform sensitivity analyses to isolate confounding factors. Validate findings using isogenic cell lines to control for genetic variability. Transparently report negative results in supplementary materials .

Q. What strategies optimize this compound’s synthetic yield while minimizing impurities in scaled-up production?

Apply Design of Experiments (DoE) to test variables like reaction temperature, catalyst loading, and solvent polarity. Characterize intermediates via HPLC-UV/ELSD and confirm purity with NMR spectroscopy . Use response surface methodology (RSM) to model optimal conditions. Publish full synthetic protocols, including troubleshooting steps for common side reactions .

Q. How should researchers address variability in this compound’s stability under different storage conditions?

Perform accelerated stability studies (e.g., ICH Q1A guidelines) at 40°C/75% RH over 6 months. Analyze degradation products using LC-HRMS and quantify via peak area normalization . Compare results to real-time stability data using Arrhenius equation modeling . Provide raw chromatograms in supplementary files .

Q. Methodological Considerations for Data Analysis

Q. What statistical methods are most robust for analyzing this compound’s dose-response relationships in heterogeneous tissues?

Use mixed-effects models to account for within-subject variability. Apply Bland-Altman plots to assess agreement between technical replicates. For non-linear responses, fit data to Hill equations with bootstrap confidence intervals. Report R² values and goodness-of-fit metrics .

Q. How can researchers ensure reproducibility when transitioning this compound from in vitro to in vivo models?

Adhere to ARRIVE 2.0 guidelines for animal studies. Validate in vitro findings using orthogonal assays (e.g., Western blot for protein targets). Share raw data and analysis code via repositories like Zenodo. Cross-validate results with independent labs using standardized protocols .

Q. Tables for Key Methodological Comparisons

| Analytical Technique | Key Parameters | Use Case for this compound | Reference |

|---|---|---|---|

| HPLC-UV | Resolution ≥ 2.0 | Purity assessment | |

| LC-MS/MS | LOD ≤ 1 ng/mL | Pharmacokinetic studies | |

| NMR (¹H/¹³C) | δ (ppm) accuracy ±0.02 | Structural elucidation |

属性

CAS 编号 |

945635-15-4 |

|---|---|

分子式 |

C18H25NO7S |

分子量 |

399.5 g/mol |

IUPAC 名称 |

(4S)-2-[2-hydroxy-3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]-4-methyl-5H-1,3-thiazole-4-carboxylic acid |

InChI |

InChI=1S/C18H25NO7S/c1-18(17(21)22)12-27-16(19-18)13-4-3-5-14(15(13)20)26-11-10-25-9-8-24-7-6-23-2/h3-5,20H,6-12H2,1-2H3,(H,21,22)/t18-/m1/s1 |

InChI 键 |

AWHIMFSHNAAMBM-GOSISDBHSA-N |

SMILES |

O=C([C@]1(C)N=C(C2=CC=CC(OCCOCCOCCOC)=C2O)SC1)O |

手性 SMILES |

C[C@@]1(CSC(=N1)C2=C(C(=CC=C2)OCCOCCOCCOC)O)C(=O)O |

规范 SMILES |

CC1(CSC(=N1)C2=C(C(=CC=C2)OCCOCCOCCOC)O)C(=O)O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO, not in water |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

FBS-0701; FBS0701; FBS 0701; SPD-602; SPD 602; SPD602; Deferitazole |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。